molecular formula C24H43N5O2 B403460 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 374703-07-8

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B403460
CAS No.: 374703-07-8
M. Wt: 433.6g/mol
InChI Key: VCNKXKFMMFRLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an ethylamino group, a hexadecyl chain, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hexadecyl halide under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step often includes methylation of the purine ring to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the ethylamino group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in modulating biological pathways, particularly those involving purine metabolism.

    Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The ethylamino and hexadecyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in cocoa, with mild stimulant effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the long hexadecyl chain and the ethylamino group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

8-(ethylamino)-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N5O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(26-23(29)25-5-2)28(3)24(31)27-22(20)30/h4-19H2,1-3H3,(H,25,26)(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKXKFMMFRLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.